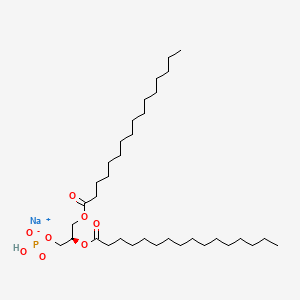
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium)
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions. This compound is a major component of cell membranes and plays a crucial role in various biological processes . It is commonly used in the generation of micelles, liposomes, and artificial membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can be synthesized by reacting dipalmitoylphosphatidic acid with sodium hydroxide under controlled conditions . The reaction typically involves the esterification of palmitic acid with glycerol, followed by phosphorylation and subsequent neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) involves large-scale esterification and phosphorylation processes. The compound is then purified through crystallization and drying techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into reduced phospholipids.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Reduction: Reduced phospholipids.
Substitution: Substituted phospholipids with various functional groups.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emulsifying properties.
Mécanisme D'action
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) exerts its effects by integrating into cell membranes and influencing membrane fluidity and permeability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s molecular targets include membrane-bound enzymes and transport proteins .
Comparaison Avec Des Composés Similaires
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Comparison: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is unique due to its specific role in signaling and membrane dynamics. While similar compounds like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine also play roles in membrane structure, 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is particularly important in intracellular and extracellular signaling .
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWFDPPCSTUSZ-MGDILKBHSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937581 | |
| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-60-9 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8021938.png)
![(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B8021942.png)


![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8021976.png)

![(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8021993.png)


![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
